Cas no 57235-50-4 (2-Amino-5-cyclopropyl-1,3,4-thiadiazole)

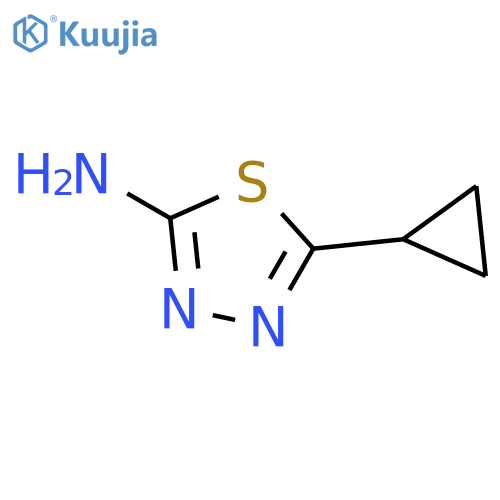

57235-50-4 structure

商品名:2-Amino-5-cyclopropyl-1,3,4-thiadiazole

2-Amino-5-cyclopropyl-1,3,4-thiadiazole 化学的及び物理的性質

名前と識別子

-

- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine

- 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

- 2-amino-5-cyclopropyl-1,3,4-thiadiazol

- 5-Cyclopropyl-[1,3,4]thiadiazol-2-ylamin

- 5-cyclopropyl-[1,3,4]thiadiazol-2-ylamine

- 5-cyclopropyl-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)

- 5-cyclopropyl-1,3,4-thiadiazole-2-ylamine

- 5-cyclopropyl-2-amino-1,3,4-thiadiazole

- 5-cyclopropyl-2-amino-thiadiazole

- A831352

- CS-D0372

- SY101130

- Z56899104

- HMS1409K03

- FT-0611167

- EN300-02438

- DTXSID90352040

- J-517445

- Enamine_005503

- SCHEMBL295263

- TS-01842

- 5-Cyclopropyl[1,3,4]thiadiazol-2-ylamine

- MFCD00051649

- CHEMBL5187718

- 57235-50-4

- BB 0219781

- BDBM50590144

- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine, AldrichCPR

- AVLUMBXGKFNNAS-UHFFFAOYSA-N

- AKOS000269268

- DB-020468

- ALBB-001536

- STK346809

-

- MDL: MFCD00051649

- インチ: InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8)

- InChIKey: AVLUMBXGKFNNAS-UHFFFAOYSA-N

- ほほえんだ: C1CC1C2=NNC(=N)S2

- BRN: 124356

計算された属性

- せいみつぶんしりょう: 141.03600

- どういたいしつりょう: 141.036

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 80A^2

じっけんとくせい

- 密度みつど: 1.476

- ゆうかいてん: 214-216°C

- ふってん: 310.8°Cat760mmHg

- フラッシュポイント: 141.8°C

- 屈折率: 1.702

- すいようせい: Soluble in Methanol. Insoluble in water.

- あんていせい: Store in freezer at -20°C

- PSA: 80.04000

- LogP: 1.57890

2-Amino-5-cyclopropyl-1,3,4-thiadiazole セキュリティ情報

- 危険カテゴリコード: 25

- セキュリティの説明: S22; S24/25

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S22-S24/25

2-Amino-5-cyclopropyl-1,3,4-thiadiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Amino-5-cyclopropyl-1,3,4-thiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-02438-2.5g |

5-cyclopropyl-1,3,4-thiadiazol-2-amine |

57235-50-4 | 91% | 2.5g |

$146.0 | 2023-05-03 | |

| Enamine | EN300-02438-5.0g |

5-cyclopropyl-1,3,4-thiadiazol-2-amine |

57235-50-4 | 91% | 5g |

$245.0 | 2023-05-03 | |

| OTAVAchemicals | 1169430-1G |

5-cyclopropyl-1,3,4-thiadiazol-2-amine |

57235-50-4 | 95% | 1G |

$350 | 2023-06-25 | |

| Ambeed | A521394-250mg |

5-Cyclopropyl-1,3,4-thiadiazol-2-amine |

57235-50-4 | 95% | 250mg |

$17.0 | 2025-03-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2801-5g |

5-Cyclopropyl-1,3,4-thiadiazol-2-amine |

57235-50-4 | 95% | 5g |

¥654.0 | 2024-04-18 | |

| Ambeed | A521394-1g |

5-Cyclopropyl-1,3,4-thiadiazol-2-amine |

57235-50-4 | 95% | 1g |

$30.0 | 2025-03-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TX547-1g |

2-Amino-5-cyclopropyl-1,3,4-thiadiazole |

57235-50-4 | 95% | 1g |

426.0CNY | 2021-07-13 | |

| Apollo Scientific | OR21319-1g |

5-Cyclopropyl-1,3,4-thiadiazol-2-amine |

57235-50-4 | 98% | 1g |

£24.00 | 2025-03-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09769-5g |

5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-AMINE |

57235-50-4 | 95% | 5g |

$394 | 2023-09-07 | |

| Ambeed | A521394-5g |

5-Cyclopropyl-1,3,4-thiadiazol-2-amine |

57235-50-4 | 95% | 5g |

$99.0 | 2025-03-05 |

2-Amino-5-cyclopropyl-1,3,4-thiadiazole 関連文献

-

Harun M. Patel,Pankaj Bari,Rajshekhar Karpoormath,Malleshappa Noolvi,Neeta Thapliyal,Sanjay Surana,Pritam Jain RSC Adv. 2015 5 56724

57235-50-4 (2-Amino-5-cyclopropyl-1,3,4-thiadiazole) 関連製品

- 229003-14-9(5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57235-50-4)2-Amino-5-cyclopropyl-1,3,4-thiadiazole

清らかである:99%

はかる:25g

価格 ($):404.0